molecular formula C12H15N3O3 B8582354 Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate

Ethyl1-(pyrimidine-5-carboxamido)cyclobutanecarboxylate

Cat. No. B8582354
M. Wt: 249.27 g/mol
InChI Key: XJBAMZJCQJRWPI-UHFFFAOYSA-N
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Patent
US07163951B2

Procedure details

To a room temperature, stirred solution of the above mentioned amine hydrochloride (1.03 g, 5.73 mmol) in DMF (30.0 mL) was added HOBt.H2O (0.879 g, 5.73 mmol), pyrimidine-5-carboxylic acid (0.783 g, 6.31 mmol), EDCI (1.21 g, 6.31 mmol) and lastly triethylamine (1.60 mL, 11.5 mmol). After overnight stirring (ca. 15 h) most of the solvent was removed under reduced pressure. The residue was then diluted with EtOAc and 5% aqueous sodium bicarbonate. This aqueous layer was extracted twice with EtOAc. The combined organics were washed with saturated copper (II) sulfate, half brine (twice) and then brine. The organic layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to obtain a residue, which was subject to silica gel chromatography. Collection of the product containing fractions and removal of solvent yielded ethyl 1-[(pyrimidin-5-ylcarbonyl)amino]-cyclobutanecarboxylate (0.939 g) as a white crystalline solid, giving proton NMR and LC/MS data consistent with theory.
[Compound]
Name
amine hydrochloride
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.879 g
Type
reactant
Reaction Step Three
Quantity
0.783 g
Type
reactant
Reaction Step Four
Name
Quantity
1.21 g
Type
reactant
Reaction Step Five
Quantity
1.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1C=C[C:4]2N(O)N=N[C:5]=2[CH:6]=1.[OH2:11].N1C=C([C:18]([OH:20])=[O:19])C=NC=1.C[CH2:22][N:23]=[C:24]=[N:25][CH2:26][CH2:27][CH2:28][N:29]([CH3:31])C.C(N([CH2:37][CH3:38])CC)C>CN(C=O)C>[N:23]1[CH:22]=[C:27]([C:28]([NH:29][C:31]2([C:18]([O:20][CH2:37][CH3:38])=[O:19])[CH2:4][CH2:5][CH2:6]2)=[O:11])[CH:26]=[N:25][CH:24]=1

Inputs

Step One
Name
amine hydrochloride
Quantity
1.03 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
0.879 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.783 g
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)O
Step Five
Name
Quantity
1.21 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Six
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a room temperature, stirred solution of the
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After overnight stirring (ca. 15 h) most of the solvent
Duration
15 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was then diluted with EtOAc and 5% aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
This aqueous layer was extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with saturated copper (II) sulfate, half brine (twice) and then brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
CUSTOM
Type
CUSTOM
Details
Collection of the product
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
fractions and removal of solvent

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)NC1(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.939 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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